molecular formula C12H16BrNO2 B112054 tert-Butyl (2-(bromomethyl)phenyl)carbamate CAS No. 166329-43-7

tert-Butyl (2-(bromomethyl)phenyl)carbamate

Cat. No.: B112054
CAS No.: 166329-43-7
M. Wt: 286.16 g/mol
InChI Key: RRLOJNBCMQJDHS-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(bromomethyl)phenyl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Boc-Aminobenzyl bromide, also known as Tert-butyl N-[2-(bromomethyl)phenyl]carbamate or tert-Butyl (2-(bromomethyl)phenyl)carbamate, is a chemical compound used in organic synthesis It’s known that brominated compounds like this one are often used in the formation of carbon-carbon bonds in organic synthesis .

Mode of Action

The mode of action of 2-Boc-Aminobenzyl bromide involves its reactivity as a brominated compound. The bromine atom in the compound is electrophilic and can be displaced by nucleophiles, allowing the formation of new bonds . This makes it a valuable reagent in various organic reactions, including cross-coupling reactions .

Biochemical Pathways

It’s known that brominated compounds like this one are often used in organic synthesis, particularly in the formation of carbon-carbon bonds . This suggests that it could potentially influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a brominated compound used in organic synthesis, its bioavailability would likely depend on the specific context of its use and the resulting compound’s properties .

Result of Action

The result of the action of 2-Boc-Aminobenzyl bromide depends on the specific reaction it’s used in. As a brominated compound, it can participate in various types of organic reactions, leading to the formation of new carbon-carbon bonds . The specific molecular and cellular effects would therefore depend on the resulting compound and its biological activity.

Action Environment

The action of 2-Boc-Aminobenzyl bromide can be influenced by various environmental factors. For instance, the efficiency of reactions involving this compound can be affected by factors such as temperature, solvent, and the presence of other reagents . Additionally, the compound should be handled and stored properly to maintain its stability and reactivity .

Properties

IUPAC Name

tert-butyl N-[2-(bromomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLOJNBCMQJDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440478
Record name tert-Butyl [2-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166329-43-7
Record name tert-Butyl [2-(bromomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.3 g of tert-butyl (2-hydroxymethylphenyl)carbamate were dissolved in 20 ml of dichloromethane; at 5° C., a solution of 630 mg of phosphorus tribromide in 5 ml of DCM was then added dropwise. The reaction mixture was subsequently stirred at 5° C. for 2 h. For workup, the mixture was admixed cautiously with solid sodium hydrogencarbonate and 1 ml of water, stirred at 5° C. for 30 min, filtered through a cartridge and concentrated under reduced pressure. tert-Butyl (2-bromomethylphenyl)carbamate was obtained in a 67% yield. 1H NMR: 8.71, s, 1H, 7.45, d, 1H, 7.42, d, 1H, 7.3, t, 1H, 7.1, t, 1H; 4.78, 2, 2H, 1.45, s, 9H.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
630 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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